Seltorexant hydrochloride

CAS No.: 1293284-49-7

Cat. No.: VC4172017

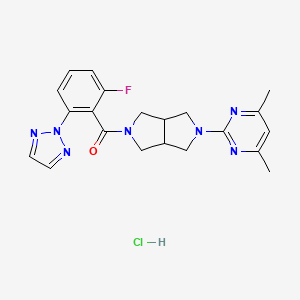

Molecular Formula: C21H23ClFN7O

Molecular Weight: 443.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1293284-49-7 |

|---|---|

| Molecular Formula | C21H23ClFN7O |

| Molecular Weight | 443.91 |

| IUPAC Name | [2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone;hydrochloride |

| Standard InChI | InChI=1S/C21H22FN7O.ClH/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29;/h3-8,15-16H,9-12H2,1-2H3;1H |

| Standard InChI Key | SQOCEMCKYDVLMM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C.Cl |

Introduction

Chemical Identity and Synthesis

Molecular Characteristics

Seltorexant hydrochloride (IUPAC name: [5-(4,6-dimethyl-pyrimidin-2-yl)-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl]-(2-fluoro-6- triazol-2-yl-phenyl)-methanone hydrochloride) has a molecular formula of and a molar mass of 443.91 g/mol . Its crystalline structure exhibits polymorphism, with recent patents disclosing Form A (PXRD peaks at 6.7°, 13.5°, and 20.3°) and Form B (distinct thermal stability up to 200°C) .

Synthetic Pathways

The synthesis involves a copper-mediated coupling process to generate 2-fluoro-6-(1,2,3-triazol-2-yl)benzoic acid, followed by condensation with 2-benzyl-5-(4,6-dimethylpyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole . Key steps include:

-

Hydrogenation of intermediates using palladium catalysts.

-

Acid chloride formation for final coupling.

Table 1: Key Physicochemical Properties

Pharmacological Profile

Mechanism of Action

Seltorexant selectively antagonizes OX2R with 100-fold greater affinity () over OX1R, modulating the orexin system’s role in wakefulness and stress response . Unlike dual orexin receptor antagonists (DORAs) such as suvorexant, seltorexant’s selectivity minimizes disruption of OX1R-mediated functions like appetite regulation .

Pharmacokinetics

-

Absorption: Peak plasma concentration () within 0.3–1.5 hours post-administration .

-

Metabolism: Primarily via CYP3A4, yielding inactive metabolites (M1, M2) .

-

Elimination: Half-life () of 2–3 hours; 70% renal excretion .

Table 2: Pharmacokinetic Parameters

Clinical Efficacy in Major Depressive Disorder

Phase 3 Trial Outcomes (MDD3001)

In a double-blind, placebo-controlled study (), adjunctive seltorexant (20 mg/day) demonstrated:

-

Primary Endpoint: Mean reduction in MADRS score of −15.2 vs. −12.1 for placebo () at Day 43 .

-

Secondary Outcomes:

Subgroup Analyses

Patients with baseline Insomnia Severity Index (ISI) ≥15 showed enhanced antidepressant response (, ), suggesting sleep normalization potentiates mood benefits .

| Parameter | Seltorexant (20 mg) | Suvorexant (20 mg) |

|---|---|---|

| Somnolence Incidence | 12% | 18% |

| Rebound Insomnia | 2% | 6% |

| Drug-Drug Interactions | Moderate (CYP3A4) | Significant (CYP3A4) |

Emerging Applications and Future Directions

Investigational Uses

-

Alzheimer’s Disease: Discontinued Phase 2 trial for agitation/aggression due to efficacy concerns .

-

Treatment-Resistant Depression: Ongoing Phase 3 trials combining seltorexant with ketamine analogs .

Biomarker Correlations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume